N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl group, a furan ring, a thiophene ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine, 2-furan-3-yl-2-hydroxy-2-(thiophen-2-yl)ethylamine, and oxalyl chloride. These intermediates are then reacted under controlled conditions to form the final oxalamide product.
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Step 1: : Synthesis of 4-fluorobenzylamine
- React 4-fluorobenzyl chloride with ammonia or an amine source under basic conditions.
- Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 60-80°C), and time (e.g., 12-24 hours).
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Step 2: : Synthesis of 2-furan-3-yl-2-hydroxy-2-(thiophen-2-yl)ethylamine
- React furan-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a reducing agent (e.g., sodium borohydride) to form the corresponding alcohol.
- Reaction conditions: Solvent (e.g., methanol), temperature (e.g., 0-25°C), and time (e.g., 6-12 hours).
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Step 3: : Formation of this compound
- React 4-fluorobenzylamine with oxalyl chloride to form the corresponding oxalyl derivative.
- React the oxalyl derivative with 2-furan-3-yl-2-hydroxy-2-(thiophen-2-yl)ethylamine under basic conditions.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., 0-25°C), and time (e.g., 12-24 hours).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones from the furan and thiophene rings.
Reduction: Formation of primary or secondary amines from the oxalamide moiety.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic or optical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
- N1-(4-methylbenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the presence of the fluorobenzyl group, which can enhance its chemical stability and biological activity compared to its analogs with different substituents on the benzyl group
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-15-5-3-13(4-6-15)10-21-17(23)18(24)22-12-19(25,14-7-8-26-11-14)16-2-1-9-27-16/h1-9,11,25H,10,12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTGFEHTZGVBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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